2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Lipophilicity Physicochemical Property Medicinal Chemistry

This 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 54596-21-3) is a privileged ortho-bromo scaffold indispensable for reproducible medicinal chemistry and agrochemical research. Unlike generic benzamide derivatives, the specific ortho-bromine substitution governs unique LogP, reactivity in Pd-catalyzed cross-coupling, and halogen-bonding capability—properties not matched by non-halogenated, chloro, or fluoro analogs. At 98% purity (market standard), it ensures data integrity in SAR libraries, mass spectrometry workflows (distinct Br isotope pattern), and late-stage functionalization. Procure this exact compound for reliable experimental outcomes.

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
CAS No. 54596-21-3
Cat. No. B102732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
CAS54596-21-3
Molecular FormulaC11H14BrNO2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESCC(C)(CO)NC(=O)C1=CC=CC=C1Br
InChIInChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-5-3-4-6-9(8)12/h3-6,14H,7H2,1-2H3,(H,13,15)
InChIKeyGYSDELHGKNCJME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: A Halogenated Benzamide Scaffold for Research Sourcing


2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 54596-21-3) is a brominated benzamide derivative with the molecular formula C₁₁H₁₄BrNO₂ and a molecular weight of 272.14 g/mol . It is classified as a versatile small molecule scaffold, featuring a bromine atom at the ortho position of the benzamide ring . This halogen substitution imparts distinct physicochemical properties and synthetic utility compared to its non-halogenated and other halogenated analogs .

2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: Why Halogen and Positional Analogs Are Not Direct Replacements


Generic substitution among in-class benzamide derivatives is unreliable due to significant variations in physicochemical properties and synthetic utility driven by halogen identity and position. The specific ortho-bromo substitution on this scaffold is not interchangeable with non-halogenated, chloro-, or fluoro-analogs, as each modification alters critical parameters such as lipophilicity (LogP), molecular weight, and reactivity in cross-coupling reactions [1]. These differences directly impact experimental outcomes in medicinal chemistry, agrochemical development, and material science applications, making targeted procurement essential for reproducibility and research integrity .

2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: Comparative Physicochemical and Synthetic Utility Data


LogP Comparison: Ortho-Bromo Substitution Decreases Lipophilicity Relative to Non-Halogenated Scaffold

The ortho-bromo substitution in 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide reduces its calculated lipophilicity (LogP) compared to the non-halogenated parent scaffold. The target compound exhibits a LogP of 1.42, whereas the unsubstituted N-(1-hydroxy-2-methylpropan-2-yl)benzamide has a higher LogP of 1.5782 . This 0.16 unit decrease indicates that the bromo analog is slightly less lipophilic, which can be a critical factor in drug design and biochemical assay development where membrane permeability and solubility are key considerations [1].

Lipophilicity Physicochemical Property Medicinal Chemistry

Molecular Weight Distinction: A ~79 g/mol Increase Due to Bromine Substitution

The presence of a bromine atom substantially increases the molecular weight of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide to 272.14 g/mol, compared to 193.24 g/mol for the non-halogenated analog, N-(1-hydroxy-2-methylpropan-2-yl)benzamide . This ~78.9 g/mol difference (a ~41% increase) is a definitive, quantifiable parameter that distinguishes this compound in analytical techniques such as mass spectrometry and for applications where heavier molecular weight is required .

Molecular Weight Physicochemical Property Analytical Chemistry

Purity Specification: 98% Purity from AKSci Exceeds Common Analog Purity Levels

The target compound is commercially available from AKSci with a specified minimum purity of 98% . In contrast, the non-halogenated analog, N-(1-hydroxy-2-methylpropan-2-yl)benzamide, is offered by the same vendor at a lower purity specification of 95% . This 3-percentage-point difference in purity specification can be a decisive factor for research requiring high-fidelity starting materials, minimizing the need for additional purification and ensuring more reproducible results.

Purity Quality Control Procurement

Synthetic Utility: Ortho-Bromo Handle Enables Pd-Catalyzed Cross-Coupling Reactions

The ortho-bromo substituent in 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are foundational in modern organic synthesis [1]. Non-halogenated analogs lack this reactive site, making the bromo compound a superior choice for constructing complex molecular architectures via C-C and C-N bond formation . While direct kinetic data for this specific scaffold is not available, this class-level inference is well-established for ortho-bromo benzamides .

Cross-Coupling Synthetic Chemistry Medicinal Chemistry

Procurement-Driven Application Scenarios for 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide


Medicinal Chemistry: Scaffold Diversification via Cross-Coupling

For medicinal chemists, this compound serves as a privileged building block for generating libraries of analogs through palladium-catalyzed cross-coupling reactions. The ortho-bromo handle allows for the rapid introduction of diverse aryl, heteroaryl, and amine functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds [1]. Its use is particularly advantageous when a heavier, brominated intermediate is required for mass spectrometry-based tracking or when a lower LogP profile is desired for improved aqueous solubility .

Agrochemical and Material Science Intermediate

In agrochemical research, benzamide derivatives are a common motif in herbicides and fungicides. This specific brominated scaffold can be used to synthesize novel active ingredients via cross-coupling, leveraging the bromo substituent for late-stage functionalization [1]. Its distinct molecular weight and lipophilicity profile, compared to non-halogenated analogs, can be exploited to fine-tune physicochemical properties like logP and solubility, which are critical for optimizing bioavailability and environmental fate in agrochemical development .

Analytical Chemistry: Use as a Heavy Mass Standard or Derivatization Agent

The significantly higher molecular weight of this compound (+78.9 g/mol) compared to its non-halogenated counterpart makes it useful as a mass tag or internal standard in mass spectrometry workflows. Its distinct isotopic pattern from the bromine atom provides a clear signature for identification and quantification in complex mixtures [1]. This application is particularly relevant for researchers developing LC-MS or GC-MS methods where a heavier, structurally similar analog is needed for calibration or as a reference standard .

Chemical Biology: Probing Halogen Bonding Interactions

The ortho-bromo substituent can engage in halogen bonding, a specific non-covalent interaction that is increasingly recognized as important in molecular recognition and drug design. Researchers studying these interactions may select this compound over its non-halogenated or chloro/fluoro analogs to specifically probe the effects of bromine's polarizability and size on binding affinity and selectivity to biological targets [1]. The higher purity specification (98%) ensures that observed effects are not confounded by impurities, making it a reliable tool for such studies .

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